(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H23N3O4S3 and its molecular weight is 465.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibition activities, supported by data tables and findings from various studies.
Chemical Structure
The compound features a benzo[d]thiazole core, which is known for its diverse biological activities, and a piperidine moiety that enhances its pharmacological profile.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies on piperidine derivatives have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The following table summarizes the antibacterial activity of related compounds:
Compound | Bacterial Strain | Activity Level | IC50 (µM) |
---|---|---|---|
Compound A | Salmonella typhi | Moderate | 10.5 |
Compound B | Bacillus subtilis | Strong | 5.2 |
Compound C | Escherichia coli | Weak | 25.0 |
Anticancer Activity
The anticancer potential of thiazole derivatives has been well-documented. A series of thiazole-based compounds were tested against human cancer cell lines, demonstrating promising results. For example, compounds similar to our target compound showed IC50 values ranging from 0.124 µM to 3.81 µM against various cancer types . The following table illustrates the anticancer activity of selected compounds:
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound D | MCF7 (Breast) | 0.5 |
Compound E | NCI-H522 (Lung) | 2.0 |
Compound F | CCRF-CEM (Leukemia) | 0.124 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Specifically, it has been associated with acetylcholinesterase (AChE) and urease inhibition, both of which are crucial for therapeutic applications in neurodegenerative diseases and urinary disorders, respectively. The following table summarizes the enzyme inhibition activities:
Compound | Enzyme Target | Inhibition Type | IC50 (µM) |
---|---|---|---|
Compound G | AChE | Strong Inhibition | 1.13 |
Compound H | Urease | Moderate Inhibition | 6.28 |
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzo[d]thiazole core can interact with enzymes involved in metabolic pathways, while the piperidine moiety may enhance binding affinity and specificity.
Case Studies
- Study on Anticancer Activity : A study evaluated a series of thiazole derivatives for their cytotoxic effects on prostate cancer cells, revealing that modifications in the structure significantly influenced their potency .
- Antibacterial Screening : Another investigation assessed the antibacterial efficacy of piperidine derivatives against various strains, highlighting their potential as new therapeutic agents against resistant bacterial infections .
Eigenschaften
IUPAC Name |
N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S3/c1-13-6-7-15(27-3)17-18(13)29-20(22(17)2)21-19(24)14-8-10-23(11-9-14)30(25,26)16-5-4-12-28-16/h4-7,12,14H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUPPQQWFBGNNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.